4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid
CAS No.:
Cat. No.: VC15791941
Molecular Formula: C11H8N2O3S
Molecular Weight: 248.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2O3S |
|---|---|
| Molecular Weight | 248.26 g/mol |
| IUPAC Name | 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
| Standard InChI | InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14)/b8-5- |
| Standard InChI Key | XAAJPLDVJNMAIC-YVMONPNESA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)C(=O)O |
Introduction
Structural and Chemical Characteristics
The compound features a benzoic acid group at the para position of a benzene ring, connected to a 2-amino-4-oxo-4H-thiazole ring through a conjugated methylidene (–CH=) linker. This conjugation system enables resonance stabilization, which influences its reactivity and interaction with biological targets . Key structural attributes include:
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Benzoic acid moiety: Enhances water solubility and provides a site for further functionalization (e.g., esterification or amidation).
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Thiazolone core: The 4-thiazolidinone ring contains an exocyclic double bond (C5-ylidene) and substituents at positions 2 (amino group) and 4 (keto group), which are critical for hydrogen bonding and metal coordination .
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Planar conformation: The conjugated system allows for π-π stacking interactions with aromatic residues in enzyme active sites .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₃S |
| Molecular Weight | 248.26 g/mol |
| LogP (Lipophilicity) | ~1.2 (moderate permeability) |
| pKa (Carboxylic acid) | ~4.2 |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 4-(2-amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid can be inferred from analogous thiazolone derivatives . A representative route involves:
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Formation of the thiazolone core:
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Knoevenagel condensation:
Table 2: Synthetic Yields of Analogous Compounds
| Compound | Yield (%) | Conditions |
|---|---|---|
| 4e (CA IX inhibitor) | 79 | Acetic acid, 48 h reflux |
| 4g (Antibacterial) | 82 | Sodium acetate, 24 h reflux |
Biological Activity and Mechanisms
Carbonic Anhydrase Inhibition
Structurally related thiazolone–benzenesulfonamides exhibit potent inhibition of carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in solid tumors . Key findings include:
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Selectivity for CA IX over CA II: Derivatives with electron-withdrawing substituents on the benzylidene tail showed >100-fold selectivity (e.g., compound 4e: IC₅₀ = 10.93 nM for CA IX vs. 1.55 µM for CA II) .
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Mode of action: The sulfonamide group coordinates the zinc ion in the CA active site, while the thiazolone moiety occupies the hydrophobic pocket .
Anticancer Activity
While direct data on the target compound is limited, analogues demonstrate:
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Anti-proliferative effects: IC₅₀ values of 1.52–6.31 µM against breast cancer (MDA-MB-231) and lung cancer (A549) cells .
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Apoptosis induction: Compound 4e increased annexin V-FITC binding by 22-fold in MDA-MB-231 cells, indicating programmed cell death .
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3D spheroid inhibition: Quinazolinone-thiazole hybrids reduced spheroid formation by 60–80% at 5 µM .
Table 3: Biological Activity of Selected Analogues
| Compound | CA IX IC₅₀ (nM) | CA II IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) |
|---|---|---|---|
| 4e | 10.93 | 1.55 | 2.14 (MDA-MB-231) |
| 45 | N/A | N/A | 0.44 (A549) |
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